1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid
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Overview
Description
. This inventory is crucial for regulatory purposes and helps in identifying substances that are exempt from pre-marketing notification provisions under certain directives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of EINECS 285-824-0 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the selection of appropriate starting materials, reagents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis process.
Industrial Production Methods: Industrial production of EINECS 285-824-0 is carried out on a larger scale, often involving continuous processes to maximize efficiency. The methods used in industrial production are designed to be cost-effective while maintaining high standards of safety and environmental compliance. Techniques such as distillation, crystallization, and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: EINECS 285-824-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to the compound’s reactivity and are essential for its applications in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of EINECS 285-824-0 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of EINECS 285-824-0 depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Scientific Research Applications
EINECS 285-824-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects and mechanisms of action. Industrial applications include its use in the production of materials, chemicals, and pharmaceuticals .
Mechanism of Action
The mechanism of action of EINECS 285-824-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. Understanding the mechanism of action is essential for developing new applications and improving existing ones .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to EINECS 285-824-0 include other substances listed in the EINECS inventory that share structural or functional similarities. These compounds may have comparable reactivity and applications but differ in specific properties such as solubility, stability, and toxicity.
Uniqueness: EINECS 285-824-0 is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. Its unique characteristics make it suitable for particular applications where other compounds may not be as effective .
Properties
CAS No. |
85153-43-1 |
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Molecular Formula |
C17H15N5O9S2 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
1-(5-amino-2-methyl-3-sulfophenyl)-5-oxo-4-[(2-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H15N5O9S2/c1-8-11(6-9(18)7-13(8)33(29,30)31)22-16(23)14(15(21-22)17(24)25)20-19-10-4-2-3-5-12(10)32(26,27)28/h2-7,14H,18H2,1H3,(H,24,25)(H,26,27,28)(H,29,30,31) |
InChI Key |
KKWGDRBBHYUNIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)O)N)N2C(=O)C(C(=N2)C(=O)O)N=NC3=CC=CC=C3S(=O)(=O)O |
Origin of Product |
United States |
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